molecular formula C14H10N4OS B7764598 7-(benzotriazol-2-yl)-5-methyl-1,3-benzoxazole-2-thiol

7-(benzotriazol-2-yl)-5-methyl-1,3-benzoxazole-2-thiol

Cat. No.: B7764598
M. Wt: 282.32 g/mol
InChI Key: ZAULQVDMLNFNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a byproduct, which is removed along with the solvent to yield the crystalline product in approximately 90% yield .

Industrial Production Methods: In industrial settings, the preparation of carbonyldiimidazole follows the same synthetic route but on a larger scale. The process involves careful handling of phosgene, a highly toxic gas, and the use of anhydrous conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Carbonyldiimidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of carbonyldiimidazole involves its role as a coupling reagent. It activates carboxylic acids by forming an intermediate imidazolide, which then reacts with nucleophiles such as amines or alcohols to form the desired amide or ester products. This process is facilitated by the nucleophilic attack of the imidazole ring on the carbonyl carbon of the carboxylic acid .

Comparison with Similar Compounds

Uniqueness: Carbonyldiimidazole is unique due to its dual role as both a nucleophile and a base in its reactions. It is less reactive than acid chlorides but more easily handled and avoids the use of hazardous reagents like thionyl chloride .

Properties

IUPAC Name

7-(benzotriazol-2-yl)-5-methyl-1,3-benzoxazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4OS/c1-8-6-11-13(19-14(20)15-11)12(7-8)18-16-9-4-2-3-5-10(9)17-18/h2-7H,1H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAULQVDMLNFNTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)N3N=C4C=CC=CC4=N3)OC(=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)N3N=C4C=CC=CC4=N3)OC(=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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